5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by coordinating its sulfonamide group with the zinc ion in the enzyme’s active site, thereby reducing the enzyme’s activity . This inhibition can lead to various physiological effects, including reduced production of bicarbonate ions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide is unique due to its complex structure, which includes a benzodioxin ring and an N-ethyl-2-methylbenzamide moiety
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-N-ethyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-19-18(21)15-11-14(6-4-12(15)2)26(22,23)20-13-5-7-16-17(10-13)25-9-8-24-16/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWDKXJUOEXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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